5-Nitroisoindoline
Overview
Description
5-Nitroisoindoline is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
EPR Oximetry Probes
Isoindoline nitroxides, including derivatives of 5-Nitroisoindoline, have been evaluated for their utility as EPR oximetry probes. These compounds exhibit favorable characteristics such as low cytotoxicity, moderate rates of biological reduction, and sensitivity to oxygen concentration, making them suitable for viable biological systems. Studies have explored the potential of various isotopically labeled isoindoline nitroxides and azaphenalene nitroxides, finding that deuteration affects O2 sensitivity and that (15)N labeling enhances signal intensity, potentially lowering detection limits for in vivo measurements (Khan et al., 2011). Furthermore, isoindoline nitroxides have been characterized for their oxygen sensitivity and metabolic kinetics in cells, indicating their utility for EPR studies of viable systems, particularly for oximetry (Shen et al., 2002).
Synthesis and Chemical Properties
New synthetic routes have been explored for the robust and versatile isoindoline nitroxide, 5-carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl (CTMIO), driven by its biological potential as an antioxidant and for other applications. These routes aim to improve synthetic efficiency and yield, with some approaches starting from readily accessible materials like 4-methylphthalic anhydride (Thomas et al., 2013). Additionally, the water-soluble nitroxides and their transformation into stable pronitroxide compounds have been studied for their potential in reacting with radicals, which can be monitored by UV–VIS spectroscopy (Reid & Bottle, 1998).
Mechanism of Action
Target of Action
It is known that isoindolines, a family of compounds to which 5-nitroisoindoline belongs, have been tested on the human dopamine receptor d2 . This suggests that this compound may also interact with this receptor or similar targets.
Mode of Action
Isoindolines have been shown to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially alter the receptor’s activity, leading to changes in cellular signaling.
Biochemical Pathways
It is known that dopamine receptors, potential targets of this compound, play crucial roles in several biochemical pathways, including those involved in mood regulation, reward, addiction, and motor control .
Pharmacokinetics
In silico analysis of similar isoindolines suggests that they may have good affinities and some pharmacokinetic parameters .
Result of Action
One isoindoline derivative was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that this compound may have similar effects.
Biochemical Analysis
Cellular Effects
Isoindolines have shown to have a wide array of biological activity, suggesting that they may influence cell function, signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that isoindolines can interact with the dopamine receptor D3 This suggests that 5-Nitroisoindoline may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
5-nitro-2,3-dihydro-1H-isoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-10(12)8-2-1-6-4-9-5-7(6)3-8/h1-3,9H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSFPRNOPWMPJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423703 | |
Record name | 5-NITROISOINDOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46053-72-9 | |
Record name | 5-NITROISOINDOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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